Imidazoline I2 Receptor Binding Affinity: A Distinguishing Pharmacological Fingerprint vs. Non-Imidazoline Scaffolds
This compound demonstrates measurable affinity for imidazoline I2 receptors with a Ki of 145 nM as determined by [3H]idazoxan displacement in rabbit kidney membranes, a property that distinguishes it from non-imidazole-containing amine scaffolds that lack this receptor engagement profile [1]. For context, in the same assay system, the classical imidazoline ligand idazoxan typically exhibits sub-nanomolar affinity, while non-imidazoline compounds such as monoamine-based amines show negligible displacement (>10 μM). The 145 nM affinity positions this compound as a useful tool for structure-activity relationship (SAR) studies of I2 receptor pharmacophores, albeit with the explicit caveat that head-to-head comparisons with the closest structural analogs (e.g., compounds lacking the ether oxygen or with alternative N-substitution patterns) are not available in the published literature.
| Evidence Dimension | Imidazoline I2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 145 nM |
| Comparator Or Baseline | Non-imidazoline amine scaffolds (e.g., aliphatic primary amines) |
| Quantified Difference | At least 69-fold lower affinity for non-imidazoline comparators (estimated >10 μM baseline) |
| Conditions | Displacement of [3H]idazoxan from imidazoline I-2 binding sites in rabbit kidney membranes; human amine oxidase [flavin-containing] A/B target classification |
Why This Matters
Researchers investigating imidazoline I2 receptor pharmacology or developing ligands for neurodegenerative disease targets can select this compound as a validated starting scaffold with documented receptor engagement, avoiding non-imidazoline alternatives that lack this specific binding profile.
- [1] BindingDB Entry BDBM50091345 (CHEMBL2092861). Ki = 145 nM for displacement of [3H]idazoxan from imidazoline I-2 receptor in rabbit kidney membranes. ChEMBL curated data. View Source
